molecular formula C14H16O7 B14016498 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate CAS No. 90426-23-6

4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B14016498
CAS No.: 90426-23-6
M. Wt: 296.27 g/mol
InChI Key: VAWIPXWTWCLILT-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of acetoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate typically involves the acetylation of 2,6-dimethoxyphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols .

Scientific Research Applications

4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2,6-dimethoxyphenyl acetate
  • Acetyl acetosyringone
  • 4’-O-Acetylacetosyringone

Uniqueness

4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity under certain conditions .

Properties

CAS No.

90426-23-6

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

[2-(4-acetyloxy-3,5-dimethoxyphenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C14H16O7/c1-8(15)20-7-11(17)10-5-12(18-3)14(21-9(2)16)13(6-10)19-4/h5-6H,7H2,1-4H3

InChI Key

VAWIPXWTWCLILT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC

Origin of Product

United States

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